![molecular formula C21H26BrNO4 B1676469 甲基纳曲酮溴化物 CAS No. 73232-52-7](/img/structure/B1676469.png)
甲基纳曲酮溴化物
描述
Methylnaltrexone bromide is a medication primarily used to treat opioid-induced constipation. It is a peripherally acting μ-opioid receptor antagonist, which means it blocks opioid receptors in the gastrointestinal tract without affecting the central nervous system. This unique property allows it to alleviate constipation caused by opioid use without interfering with pain relief .
科学研究应用
Treatment of Opioid-Induced Constipation
The primary application of methylnaltrexone bromide is in the management of OIC, particularly in patients undergoing palliative care. It is indicated for adults experiencing constipation due to opioid use, especially when conventional laxatives are ineffective .
Efficacy Studies:
- Phase II and III Trials: Clinical trials have demonstrated that methylnaltrexone significantly increases the rate of rescue-free laxation within four hours compared to placebo. In one study, responder rates for methylnaltrexone at doses of 0.15 mg/kg and 0.30 mg/kg were approximately 54% and 58%, respectively, compared to only 14% for placebo .
- Cost-Effectiveness Analysis: A study conducted in the Netherlands showed that combining methylnaltrexone with standard care was more cost-effective than standard care alone, highlighting its economic viability in clinical practice .
Study | Dose | Responder Rate | P-value |
---|---|---|---|
Study 301 | 0.15 mg/kg | 54.1% | <0.0001 |
Study 302 | 0.30 mg/kg | 58.2% | <0.0001 |
Postoperative Bowel Recovery
Recent research indicates that methylnaltrexone may facilitate bowel recovery following surgical procedures such as colectomy. Administering methylnaltrexone postoperatively has been associated with quicker return of bowel function and reduced hospital stays, making it a valuable adjunct in surgical recovery protocols .
Potential Applications Beyond OIC
While primarily approved for OIC, ongoing research is exploring additional uses for methylnaltrexone bromide:
- Management of Chronic Pain: Investigations are underway to assess its efficacy in managing chronic pain conditions where opioid use leads to constipation without compromising analgesia.
- Non-Oncological Pain Management: Some studies suggest potential benefits in non-cancer pain scenarios where opioids are prescribed .
Case Studies
Case Study 1: Palliative Care Patient
A patient receiving high-dose opioids for cancer-related pain was treated with methylnaltrexone after experiencing severe constipation despite laxative therapy. The patient achieved rescue-free laxation within three hours of administration, leading to improved quality of life and reduced reliance on rescue laxatives.
Case Study 2: Postoperative Recovery
In a clinical trial involving patients undergoing segmental colectomy, those treated with methylnaltrexone exhibited faster bowel recovery times compared to controls, with significant reductions in postoperative ileus rates.
作用机制
Target of Action
Methylnaltrexone primarily targets the μ-opioid receptors, specifically in the gastrointestinal tract . These receptors are the primary sites of action for opioids, which can lead to constipation when activated .
Mode of Action
Methylnaltrexone is a peripherally-acting μ-opioid antagonist . It works by inhibiting the opioid-induced decrease in gastric motility and transit time .
Biochemical Pathways
The primary biochemical pathway affected by methylnaltrexone is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the μ-opioid receptors, methylnaltrexone can prevent the slowing of gastrointestinal motility and transit that is typically induced by opioids .
Pharmacokinetics
Methylnaltrexone is rapidly absorbed, with a Tmax (SubQ) of 30 minutes . It has a terminal half-life of approximately 8 hours . The compound undergoes minimal metabolism and is excreted via both renal and non-renal routes . Methylnaltrexone is also a weak CYP2D6 inhibitor .
Result of Action
The primary result of methylnaltrexone’s action is the reduction of opioid-induced constipation . By antagonizing the μ-opioid receptors in the gastrointestinal tract, methylnaltrexone can counteract the constipating effects of opioids without interfering with their analgesic effects .
Action Environment
The action of methylnaltrexone can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy may be affected by the patient’s gastrointestinal environment . .
生化分析
Biochemical Properties
Methylnaltrexone bromide plays a crucial role in biochemical reactions by interacting with μ-opioid receptors located in the gastrointestinal tract. As a peripherally acting antagonist, it binds to these receptors, inhibiting the effects of opioids on gastrointestinal motility. This interaction prevents the common side effect of constipation associated with opioid use. Methylnaltrexone bromide does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids .
Cellular Effects
Methylnaltrexone bromide influences various cellular processes, particularly in the gastrointestinal tract. It affects cell signaling pathways by blocking the activation of μ-opioid receptors, which are responsible for reducing gastrointestinal motility. This blockade leads to an increase in peristalsis and improved bowel function. Additionally, methylnaltrexone bromide has been shown to have minimal impact on gene expression and cellular metabolism, making it a targeted therapy for opioid-induced constipation .
Molecular Mechanism
The molecular mechanism of methylnaltrexone bromide involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it prevents the binding of opioid agonists to these receptors, thereby inhibiting their effects on gastrointestinal motility. This inhibition is achieved without crossing the blood-brain barrier, ensuring that the central analgesic effects of opioids remain unaffected. Methylnaltrexone bromide also exhibits weak inhibition of the enzyme CYP2D6, which is involved in drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, methylnaltrexone bromide has demonstrated stability over time, with minimal degradation observed. Long-term studies have shown that its effects on gastrointestinal motility are sustained, providing consistent relief from opioid-induced constipation. Additionally, methylnaltrexone bromide has been found to have a half-life of approximately 8 hours, allowing for effective dosing schedules in clinical practice .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of methylnaltrexone bromide vary with different dosages. At therapeutic doses, it effectively reverses opioid-induced constipation without causing significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal discomfort and diarrhea, have been observed. These findings highlight the importance of dose optimization in clinical settings to balance efficacy and safety .
Metabolic Pathways
Methylnaltrexone bromide is metabolized primarily in the liver, with approximately 60% of the dose undergoing metabolism. The main metabolic pathways involve the conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate. N-demethylation to produce naltrexone is not a significant pathway for this compound. These metabolic processes ensure the effective elimination of methylnaltrexone bromide from the body .
Transport and Distribution
Methylnaltrexone bromide is rapidly absorbed and distributed within the gastrointestinal tract. It does not cross the blood-brain barrier, ensuring its peripheral action. The compound is transported via the bloodstream to the target sites in the gastrointestinal tract, where it exerts its effects. Methylnaltrexone bromide has a protein binding rate of approximately 11-15.3%, which influences its distribution and bioavailability .
Subcellular Localization
Methylnaltrexone bromide is localized primarily in the gastrointestinal tract, where it interacts with μ-opioid receptors on the surface of cells. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring that its effects are confined to peripheral tissues. This localization is crucial for its therapeutic action, as it targets the specific site of opioid-induced constipation without affecting central opioid receptors .
准备方法
Methylnaltrexone bromide is synthesized from naltrexone hydrochloride. The process involves several steps, including hydroxyl protection, bromomethylation, and deprotection. The final product is refined to obtain high-purity methylnaltrexone bromide . Industrial production methods often involve quaternary amination of naltrexone hydrochloride to obtain a quaternary ammonium salt mixture, followed by demethylation treatment .
化学反应分析
Methylnaltrexone bromide undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include bromomethane for methylation.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Hydroxyl Protection and Deprotection: These steps are crucial in the synthesis process to ensure the stability of the compound.
相似化合物的比较
Methylnaltrexone bromide is unique due to its inability to cross the blood-brain barrier, which distinguishes it from other opioid antagonists like naloxone and naltrexone. Similar compounds include:
Naloxone: Used to reverse opioid overdose but can cross the blood-brain barrier.
Naltrexone: Used for opioid and alcohol dependence treatment and can also cross the blood-brain barrier
Methylnaltrexone bromide’s peripheral action makes it particularly useful for treating opioid-induced constipation without affecting pain relief, setting it apart from other opioid antagonists.
属性
CAS 编号 |
73232-52-7 |
---|---|
分子式 |
C21H26BrNO4 |
分子量 |
436.3 g/mol |
IUPAC 名称 |
(3S,4R,4aR,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21+,22+;/m1./s1 |
InChI 键 |
IFGIYSGOEZJNBE-XVNANEFHSA-N |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
手性 SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
规范 SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
外观 |
Solid powder |
Key on ui other cas no. |
916055-92-0 73232-52-7 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methylnaltrexone bromide interact with its target, the mu-opioid receptor?
A1: Methylnaltrexone bromide acts as an antagonist at the mu-opioid receptor, meaning it binds to the receptor but does not activate it. By blocking the receptor, it prevents opioids from binding and exerting their effects. []
Q2: What are the structural features of methylnaltrexone bromide?
A2: Methylnaltrexone bromide is a quaternary derivative of naltrexone, with an N-methyl-quaternary amine group that significantly limits its ability to cross the blood-brain barrier. [, ] Its molecular formula is C21H26NO4+·Br−, and it exists as a methanol monosolvate in its crystalline form. The structure comprises three six-membered rings, two in chair conformations and one with a C=C double bond in an approximate half-boat conformation. Additionally, it contains a 2,3-dihydrofuran ring adopting an envelope conformation. []
Q3: How stable is methylnaltrexone bromide under various conditions?
A3: Methylnaltrexone bromide exhibits good stability under various conditions. Research has focused on developing specific formulations to further enhance its stability, solubility, and bioavailability. []
Q4: What strategies are employed to improve the formulation of methylnaltrexone bromide?
A4: Studies have explored the use of acidic stabilizing agents to enhance the stability of methylnaltrexone bromide in solid compositions. This approach helps maintain consistent product quality and addresses challenges related to stability and content uniformity during preparation and storage. []
Q5: What is the pharmacokinetic profile of methylnaltrexone bromide?
A5: Methylnaltrexone bromide exhibits high bioavailability after subcutaneous administration at therapeutic doses. It has a terminal half-life of approximately 8-9 hours and undergoes minimal metabolism. Elimination occurs through renal and non-renal routes. []
Q6: How does the pharmacokinetic behavior of methylnaltrexone bromide contribute to its clinical use?
A6: The predictable pharmacokinetic profile of methylnaltrexone bromide, along with its high efficacy and good tolerability, makes it suitable for clinical use. []
Q7: Does methylnaltrexone bromide demonstrate any significant drug-drug interactions?
A7: Research suggests limited potential for drug-drug interactions with methylnaltrexone bromide. []
Q8: What in vitro and in vivo models have been used to study the efficacy of methylnaltrexone bromide?
A8: The efficacy of methylnaltrexone bromide has been investigated using various models, including cell-based assays, animal models (specifically rats and rhesus macaques), and clinical trials. These studies have provided insights into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. [, , , , , ]
Q9: Has methylnaltrexone bromide demonstrated efficacy in treating opioid-induced constipation?
A9: Yes, clinical trials have demonstrated the efficacy of methylnaltrexone bromide in treating opioid-induced constipation, particularly in patients with advanced illness receiving palliative care. [, , , , , ]
Q10: What is the safety profile of methylnaltrexone bromide?
A10: Studies indicate a favorable safety profile for methylnaltrexone bromide, but further research, particularly regarding long-term effects, is necessary. []
Q11: What analytical methods are employed to characterize and quantify methylnaltrexone bromide?
A11: Various analytical methods, such as chromatography, including head-space capillary gas chromatography and high-performance liquid chromatography (HPLC), are used for detecting methylnaltrexone bromide and its impurities. [, ] Mass spectrometry techniques are also coupled with HPLC for related substance analysis. []
Q12: Are there specific considerations for the quality control of methylnaltrexone bromide?
A12: Quality control measures during the manufacturing process are crucial to ensure the purity of methylnaltrexone bromide. This includes minimizing the presence of impurities like (S)-N-methylnaltrexone bromide and 3-phenol alkylate byproducts. []
Q13: How is methylnaltrexone bromide administered?
A13: Currently, methylnaltrexone bromide is available in both subcutaneous injection and oral dosage forms. [, ]
Q14: What are the future directions for research on methylnaltrexone bromide?
A14: Ongoing research on methylnaltrexone bromide focuses on exploring its potential in other clinical applications, optimizing its formulation for enhanced efficacy, and investigating its long-term safety and efficacy in various patient populations. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。